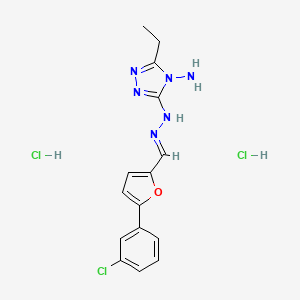![molecular formula C17H15NO5 B5836906 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid CAS No. 5743-03-3](/img/structure/B5836906.png)
3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been used for over a century to treat pain, fever, and inflammation. Aspirin is also used for its antiplatelet effect, which reduces the risk of heart attack and stroke.
科学的研究の応用
Aspirin has been extensively studied for its therapeutic effects in various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. Aspirin has been shown to inhibit the growth of cancer cells and reduce the risk of cancer recurrence. It also reduces the risk of cardiovascular events, such as heart attack and stroke, by inhibiting platelet aggregation. Aspirin has also been studied for its potential use in the prevention and treatment of Alzheimer's disease.
作用機序
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. Aspirin irreversibly acetylates a serine residue in the active site of COX enzymes, leading to inhibition of enzyme activity. Aspirin also inhibits the activity of platelets by irreversibly acetylating platelet cyclooxygenase, leading to a decrease in platelet aggregation.
Biochemical and Physiological Effects:
Aspirin has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Aspirin also has antioxidant properties and has been shown to reduce oxidative stress in various diseases. Aspirin has been shown to have a protective effect on the endothelium, which is the inner lining of blood vessels, by improving endothelial function and reducing inflammation.
実験室実験の利点と制限
Aspirin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Aspirin is also stable and has a long shelf life. However, 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid has some limitations, including its low solubility in water and its potential to hydrolyze in basic solutions.
将来の方向性
There are several future directions for 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid research, including the development of new 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Aspirin is also being studied for its potential use in the treatment of COVID-19, as it has been shown to reduce inflammation and improve endothelial function, which are important in the pathogenesis of COVID-19. Aspirin is also being studied for its potential use in the prevention and treatment of other diseases, such as diabetes, obesity, and neurodegenerative diseases.
合成法
Aspirin is synthesized by the esterification of salicylic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction produces 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid and acetic acid as byproducts. The crude 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid is then purified by recrystallization in a solvent, such as ethanol or water.
特性
IUPAC Name |
3-[(4-acetyloxybenzoyl)amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-14(17(21)22)4-3-5-15(10)18-16(20)12-6-8-13(9-7-12)23-11(2)19/h3-9H,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAILLNNWIAAJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357847 |
Source


|
| Record name | STK156237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5743-03-3 |
Source


|
| Record name | STK156237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)
![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)







![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)